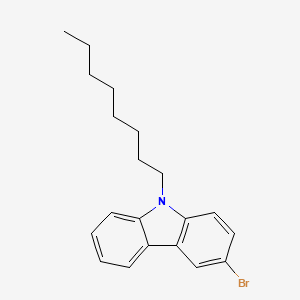

3-Bromo-9-octyl-9H-carbazole

描述

Significance of Carbazole (B46965) Scaffolds in Organic Electronic Materials

The carbazole scaffold is a molecular framework that offers a unique combination of advantageous properties for electronic applications. mdpi.com Its inherent structure provides good hole transport capabilities, high thermal and electrochemical stability, and often a high photoluminescence quantum yield. researchgate.netmdpi.com The nitrogen atom within the carbazole ring allows for easy functionalization at various positions (the N-9, C-3, C-6, C-2, and C-7 positions), enabling the synthesis of a vast range of materials with tailored optical and electronic characteristics. mdpi.commdpi.com

This adaptability is crucial in materials science, as it allows researchers to fine-tune properties to meet the specific demands of a device. bohrium.com For instance, in OLEDs, carbazole-based materials are widely used as hosts for phosphorescent emitters, as components in thermally activated delayed fluorescence (TADF) emitters, and as hole-transporting layers. mdpi.com Their high triplet energy makes them particularly suitable as host materials for blue phosphorescent OLEDs. ijtrd.com In the realm of solar cells, carbazoles are used to create organic photosensitive dyes due to their excellent hole transport and wide energy gap. nih.gov The ability to modify the carbazole core helps prevent crystallization, which in turn improves device lifetime and efficiency. nih.gov

Overview of Brominated and N-Alkylated Carbazole Architectures in Contemporary Research

Functionalization of the carbazole core is a key strategy for optimizing its performance in electronic devices. Two of the most common and important modifications are bromination and N-alkylation.

Bromination of the carbazole ring, typically at the 3,6- or 2,7-positions, is a critical synthetic step. mdpi.com Attaching bromine atoms to the scaffold provides reactive sites for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. dergipark.org.tratlantis-press.com This allows for the extension of the π-conjugated system by linking the carbazole unit to other aromatic or electron-accepting/donating moieties. mdpi.comdergipark.org.tr For example, modifying the 3,6-positions tends to enhance the electron-donating character of the carbazole unit. dergipark.org.tr Blocking the 3-position with a bromine atom can also reduce the likelihood of oxidation, which can lead to the formation of undesirable excimers or oligomers. ossila.com

N-Alkylation , the attachment of an alkyl chain to the nitrogen atom (position 9), serves several practical purposes. The introduction of flexible alkyl chains, such as an octyl group, significantly improves the solubility of the carbazole derivative in common organic solvents. mdpi.comnih.gov This enhanced solubility is crucial for the fabrication of devices using solution-based processing techniques. mdpi.com Furthermore, the alkyl group helps to control the molecular packing of the material in the solid state, which is an important factor in the performance of organic electronic devices. nih.govub.edu

Research Objectives and Scope for 3-Bromo-9-octyl-9H-carbazole Studies

The specific compound, this compound, is a prime example of a strategically functionalized carbazole building block. Research involving this molecule is typically focused on its use as an intermediate in the synthesis of more complex, high-performance organic materials for optoelectronic applications. rsc.orgshdaeyeonchem.com

The primary research objectives for studies involving this compound include:

Synthesis of Novel Materials: Utilizing the bromo-substituent at the C-3 position as a reactive handle for constructing larger, conjugated molecules. ijtrd.comrsc.org This allows for the creation of donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs) or complex host and emitter materials for OLEDs. rsc.orgbohrium.com

Tuning Electronic Properties: The combination of the electron-rich carbazole core, the solubilizing N-octyl chain, and the reactive C-3 bromo position provides a versatile platform for fine-tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final target molecules. researchgate.net

Improving Device Performance: By incorporating this compound into larger molecular architectures, researchers aim to enhance key device metrics. The N-octyl group aids in forming stable amorphous films, while the specific 3-bromo substitution pattern influences the electronic properties and charge transport capabilities of the resulting materials. bohrium.comnih.gov

The synthesis of this compound is typically achieved by the bromination of N-octylcarbazole using a brominating agent like N-bromosuccinimide (NBS). ijtrd.comrsc.orgrsc.org

Interactive Data Tables

Below are tables summarizing key data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₀H₂₄BrN | codchem.com |

| Molecular Weight | 358.32 g/mol | shdaeyeonchem.comlab-chemicals.com |

| CAS Number | 628337-00-8 | shdaeyeonchem.comlab-chemicals.com |

| Appearance | Colorless oil / White solid | ijtrd.comrsc.org |

Table 2: Synthesis Information

| Reaction | Details | Source(s) |

|---|---|---|

| Starting Material | N-octylcarbazole | ijtrd.comrsc.orgrsc.org |

| Reagent | N-Bromosuccinimide (NBS) | ijtrd.comrsc.orgrsc.org |

| Solvent | Chloroform (B151607) (CHCl₃) or Dimethylformamide (DMF) | ijtrd.comrsc.org |

| Yield | 72-87% | ijtrd.comrsc.org |

Table 3: Spectroscopic Data (¹H-NMR, CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |

|---|---|---|---|---|

| 8.21 ppm | d, J= 1.4 Hz | 1H | Ar-H | rsc.org |

| 8.00 ppm | d, J= 7.71 Hz | 1H | Ar-H | rsc.org |

| 7.55-7.41 ppm | m | 2H | Ar-H | rsc.org |

| 7.36-7.27 ppm | m | 3H | Ar-H | rsc.org |

| 4.36 ppm | t, J= 7.31 Hz | 2H | N-CH₂ | rsc.org |

| 1.92-1.87 ppm | m | 2H | N-CH₂-CH₂ | rsc.org |

| 1.41-1.25 ppm | m | 10H | -(CH₂)₅- | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-15-16(21)12-13-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZRYECWBHQQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628337-00-8 | |

| Record name | 3-Bromo-9-n-octyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electronic Structure and Advanced Spectroscopic Investigations of 3 Bromo 9 Octyl 9h Carbazole and Its Derivatives

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. acs.org Their energy levels and spatial distribution dictate the charge transfer properties and influence the photophysical behavior of the compound. acs.org For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution can be influenced by acceptor groups. acs.org

The introduction of a bromine atom onto the carbazole core significantly perturbs its electronic energy levels. rsc.org Bromine, being an electronegative atom, acts as an electron-withdrawing group, which generally leads to a stabilization (lowering) of the HOMO energy level. acs.orgrsc.org This effect has been observed in various brominated carbazole derivatives. nih.gov For instance, studies on halogen-substituted carbazoles have shown that bromine substitution can lower the HOMO energy compared to the unsubstituted carbazole. rsc.org

| Compound Family | Effect of Bromination | Impact on Energy Levels | Reference |

| Carbazole-based D–π–A dyes | Bromination at 1,8-positions | Increased HOMO and LUMO levels | nih.gov |

| Halogen-substituted carbazoles | General halogen substitution | Perturbation of HOMO energy level | rsc.org |

| N-borylated carbazoles | Bromine on carbazole donor | Reduces charge transfer interactions | acs.org |

| Indolo[3,2-b]carbazole derivatives | Bromine substitution | Improves hole mobility | acs.org |

The N-alkyl chain, in this case, an octyl group, primarily influences the molecule's physical properties, such as solubility and film-forming capabilities, which are crucial for device fabrication. ontosight.ai While the alkyl chain itself is not electronically conjugated with the carbazole core, it can have indirect effects on the electronic structure.

The primary role of the octyl chain is to enhance solubility in organic solvents and to influence the intermolecular packing in the solid state. ontosight.aimdpi.com By preventing close π-π stacking between carbazole units, the octyl group can help to maintain the intrinsic electronic properties of the individual molecules in thin films. mdpi.com Some studies suggest that the length and branching of the alkyl chain can have a minor impact on the HOMO and LUMO energy levels. However, for many carbazole-based polymers, changing the alkyl chain from a linear n-octyl to a branched one has a negligible effect on the HOMO levels. researchgate.net The primary electronic influence of the N-substituent is often steric, affecting the planarity and conformation of the molecule, which in turn can subtly alter the electronic energy levels. The introduction of an octyl chain can also enhance the electron-donating ability of the carbazole, influencing its HOMO levels. mdpi.com

Photophysical Behavior and Excited-State Dynamics

The photophysical properties of 3-Bromo-9-octyl-9H-carbazole are dictated by how the molecule absorbs and dissipates light energy. This behavior is investigated through various spectroscopic techniques that probe the electronic transitions and the lifetimes of excited states.

UV-Vis absorption spectroscopy reveals the electronic transitions from the ground state to excited states. For carbazole derivatives, the absorption spectra typically show bands corresponding to π-π* transitions within the conjugated carbazole core. nih.gov The absorption maxima for carbazole derivatives are generally found in the range of 250-300 nm, with additional lower energy absorptions possible depending on the substitution pattern. nsf.gov The introduction of a bromine atom can lead to shifts in these absorption bands. For instance, bromination can cause a blue shift (hypsochromic shift) in the absorption spectra. nih.gov

Fluorescence emission spectroscopy provides information about the energy released when the molecule returns from the first excited singlet state (S1) to the ground state (S0). The emission spectra of carbazole derivatives are often characterized by blue fluorescence. bohrium.com The position of the emission peak can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org In the case of brominated carbazoles, a blue shift in the emission spectra is also commonly observed. rsc.org For example, N-borylated carbazoles with bromine substitution show a hypsochromic shift in their emission maxima compared to their non-brominated counterparts. acs.org

| Compound/Derivative | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Solvent/State | Reference |

| Carbazole derivatives | 250-300 nm, 360-370 nm | ~390 nm | Various | nsf.gov |

| Brominated carbazole dyes | Blue-shifted | Blue-shifted | Solution | nih.gov |

| Halogen-substituted CzTTM | 594 / 598 nm | 614 / 653 nm | Cyclohexane / Toluene (B28343) | rsc.org |

| N-borylated carbazoles (brominated) | - | Hypsochromic shift | - | acs.org |

Time-resolved fluorescence spectroscopy measures the decay of the excited state population over time, providing the fluorescence lifetime (τ). For carbazole and its simple derivatives in solution, S1 lifetimes are typically in the range of 7-15 nanoseconds. researchgate.net More recent studies on carbazole in organic solvents have reported S1 lifetimes of 13-15 ns. mdpi.com

The introduction of a heavy atom like bromine is known to enhance intersystem crossing (ISC), the process where the molecule transitions from a singlet excited state to a triplet excited state. aps.org This enhanced ISC provides a non-radiative decay pathway for the singlet state, which can lead to a shortening of the fluorescence lifetime. aps.org Studies on brominated 9-phenylcarbazole (B72232) derivatives have shown that the decay lifetimes of the singlet excitons gradually decrease as the bromine atom gets closer to the carbazole moiety. aps.org For instance, the ISC lifetime can decrease significantly, from nanoseconds to picoseconds, when bromine is substituted directly on the carbazole core. aps.org

Transient absorption (TA) spectroscopy is a powerful technique used to study the dynamics of short-lived excited states, including both singlet and triplet states. mdpi.com In a TA experiment, a pump pulse excites the sample, and a subsequent probe pulse measures the changes in absorption as a function of time. This allows for the observation of excited-state absorption (ESA) and the formation and decay of triplet states.

For carbazole derivatives, TA spectroscopy has been used to observe the S1 state, which exhibits characteristic absorption peaks. mdpi.com The technique is particularly valuable for studying the effect of bromine substitution. The heavy-atom effect of bromine enhances the rate of intersystem crossing (ISC), leading to a more efficient population of the triplet state (T1). aps.org TA spectroscopy can directly monitor the kinetics of this process. For example, in bromine-substituted 9-phenylcarbazoles, the ISC lifetimes were observed to decrease dramatically with bromine substitution on the carbazole core, indicating a more efficient heavy-atom effect. aps.org This technique allows for the quantitative determination of ISC rates and triplet state lifetimes, providing a detailed picture of the excited-state dynamics.

Intersystem Crossing (ISC) and Internal Conversion (IC) Mechanisms

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The presence of a heavy atom like bromine in the 3-position of the carbazole core in this compound is known to enhance the rate of ISC due to increased spin-orbit coupling. researchgate.net This effect facilitates the population of the triplet state, which is a critical step in various photophysical phenomena.

Conversely, reverse intersystem crossing (RISC) is the transition from an excited triplet state back to an excited singlet state (T₁ → S₁). This process is fundamental to the mechanism of Thermally Activated Delayed Fluorescence (TADF). frontiersin.orgspiedigitallibrary.org For RISC to be efficient, the energy gap between the S₁ and T₁ states (ΔE_ST) must be sufficiently small to be overcome by thermal energy at room temperature. spiedigitallibrary.org

Internal conversion (IC) is a non-radiative decay process that occurs between states of the same spin multiplicity (e.g., S₁ → S₀). It competes with radiative pathways like fluorescence and with intersystem crossing. In the design of efficient light-emitting materials, minimizing IC is crucial to maximize luminescence quantum yields.

Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission Enhancement (AIEE) Studies

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that enables the harvesting of electrically generated non-emissive triplet excitons (75% of the total) in OLEDs, converting them into light-emitting singlet excitons. frontiersin.org Carbazole derivatives are frequently employed as the electron-donating component in TADF emitters. hep.com.cnrsc.orgacs.org The molecular design strategy often involves connecting the carbazole donor to an electron-accepting unit with a significant spatial twist. This separation of the highest occupied molecular orbital (HOMO, on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor) effectively reduces the singlet-triplet energy gap (ΔE_ST), promoting efficient RISC. spiedigitallibrary.org The "activated" nature of this process is confirmed by temperature-dependent measurements, which show that the delayed fluorescence component increases with rising temperature. acs.org

Aggregation-Induced Emission Enhancement (AIEE) describes the phenomenon where molecules that are weakly or non-emissive in dilute solutions become highly luminescent upon aggregation or in the solid state. rsc.orgacs.org Many carbazole-based luminophores exhibit AIEE properties. acs.orgnih.gov The underlying mechanism is the restriction of intramolecular rotation and vibration (RIR/RIV) in the aggregated state. acs.orgnih.gov These molecular motions typically serve as non-radiative decay channels in solution, quenching fluorescence. When the molecules are packed together in an aggregate, these motions are hindered, blocking the non-radiative pathways and forcing the excited state to decay radiatively, thus "switching on" the fluorescence. nih.gov This effect is commonly observed experimentally by a dramatic increase in photoluminescence intensity when a poor solvent (like water) is added to a solution of the compound in a good solvent (like THF). nih.govacs.org

Electrochemical Properties and Redox Potentials

The electrochemical properties of this compound and its derivatives are paramount for their application in electronic devices, as they determine the energy levels (HOMO and LUMO) that govern charge injection and transport. researchgate.netbohrium.com

Cyclic Voltammetry Analysis of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules. bohrium.com It allows for the determination of oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated. researchgate.netepstem.net

For a typical carbazole derivative, the CV scan reveals an oxidation wave corresponding to the removal of an electron from the electron-rich carbazole moiety. bohrium.com This process is often reversible, indicating the formation of a stable radical cation, which is a desirable property for hole-transport materials. rsc.org If the derivative includes an electron-accepting group, a corresponding reduction wave may also be observed. frontiersin.org The electrochemical stability is crucial; carbazole derivatives can sometimes undergo irreversible oxidation due to dimerization at the 3- and 6-positions. rsc.org

Below is a table of electrochemical data for representative carbazole derivatives, illustrating how their structure influences their energy levels.

| Compound | Oxidation Onset (E_ox vs. Fc/Fc⁺) | Reduction Onset (E_red vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Source |

| CzPN | 0.94 V | -2.71 V | -5.74 eV | -2.09 eV | frontiersin.org |

| tMCzPN | 0.70 V | -2.68 V | -5.50 eV | -2.12 eV | frontiersin.org |

| 9-butyl-9H-carbazole | 1.15 V | N/A | -5.55 eV | N/A | frontiersin.org |

| 9-octyl-9H-carbazole | 1.05 V | N/A | -5.45 eV | N/A | frontiersin.org |

Note: HOMO/LUMO values are as reported in the sources and may be calculated using different reference potentials.

Correlation between Molecular Structure and Electrochemical Behavior

The electrochemical properties of carbazole derivatives are intrinsically linked to their molecular structure. bohrium.comnih.gov

Effect of N-substitution : The long octyl chain at the N-9 position of the carbazole primarily enhances solubility. epstem.netdergipark.org.tr However, studies on N-alkylcarbazoles have shown that increasing the length of the alkyl chain tends to lower the oxidation potential (raise the HOMO energy level), making the molecule easier to oxidize. frontiersin.org For instance, the oxidation potential of 9-octyl-9H-carbazole is lower than that of 9-butyl-9H-carbazole. frontiersin.org

Effect of Ring Substitution : The bromine atom at the 3-position is electron-withdrawing, which generally leads to a stabilization (lowering) of the HOMO level and an increase in the oxidation potential compared to the unsubstituted parent carbazole. Crucially, by modifying the 3-position, the structure blocks one of the most reactive sites for electrochemical polymerization, which can enhance the electrochemical stability and reversibility of the material. rsc.orgossila.com

By strategically combining these structural modifications, the redox potentials, and consequently the HOMO/LUMO energy levels, of carbazole derivatives can be precisely tuned to meet the specific requirements for efficient charge injection, transport, and emission in a wide range of optoelectronic devices.

Polymerization Strategies and Poly 3 Bromo 9 Octyl 9h Carbazole Architectures

Oxidative Polymerization Methods

Oxidative polymerization is a common method for synthesizing polycarbazoles. This process involves the use of an oxidizing agent to initiate the polymerization of carbazole (B46965) monomers through the formation of radical cations. The regiochemistry of the polymerization typically occurs at the 3 and 6 positions of the carbazole ring. mdpi.com

Ferric chloride (FeCl3) is a widely used and inexpensive oxidizing agent for the polymerization of carbazole derivatives. mdpi.comrsc.org The polymerization is believed to proceed through a radical mechanism. kpi.ua This method allows for the synthesis of poly(3,6-carbazole)s. researchgate.net The reaction is typically carried out in a solvent such as chloroform (B151607). researchgate.net The properties of the resulting polymer, including its molecular weight and solubility, can be influenced by the reaction conditions. mdpi.com In some cases, this method has been used to produce soluble polymers with high thermal stability. researchgate.net

Key features of FeCl3 mediated polymerization of carbazole derivatives are summarized in the table below.

| Feature | Description |

| Oxidizing Agent | Ferric Chloride (FeCl3) |

| Monomer | Carbazole derivatives |

| Proposed Mechanism | Radical-mediated oxidative coupling |

| Typical Solvent | Chloroform |

| Resulting Polymer | Poly(3,6-carbazole) |

Electrochemical Polymerization Techniques

Electrochemical polymerization is a versatile technique for creating thin, uniform polymer films directly on an electrode surface. mdpi.comrsc.org The process involves the electrochemical oxidation of the carbazole monomer to form a radical cation. mdpi.com Two of these radical cations then couple, and after the loss of two protons, a dimer is formed. mdpi.com This process is repeated, leading to the growth of a polymer chain on the electrode. The polymerization typically occurs at the 3- and 6-positions of the carbazole ring. mdpi.com The properties of the resulting polymer film, such as its thickness and morphology, can be controlled by adjusting the electrochemical parameters, including the applied potential, monomer concentration, and the nature of the solvent and supporting electrolyte. itu.edu.tr This technique is particularly useful for applications that require a conductive polymer film. mdpi.com

Donor-Acceptor Copolymerization Featuring Carbazole Moieties

Donor-acceptor (D-A) copolymers are a class of materials that have gained significant attention for their applications in electronics and photonics. nih.govnih.govmdpi.com In these copolymers, electron-donating carbazole units are combined with electron-accepting moieties. nih.govnih.gov This architectural design allows for the tuning of the polymer's optical and electronic properties. The synthesis of these copolymers is often achieved through cross-coupling reactions, such as the Suzuki coupling. nih.govmdpi.com The choice of the acceptor unit and the specific carbazole derivative influences the properties of the final copolymer. For instance, copolymers of 9-(2-ethylhexyl)carbazole (B70396) with 5,6-difluorobenzo[c] mdpi.comresearchgate.netresearchgate.netthiadiazole acceptor units have been synthesized and characterized for their potential in photonic applications. nih.govnih.govmdpi.com

Formation of Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous organic polymers characterized by their extended π-conjugation and permanent microporosity. bris.ac.ukrsc.org Carbazole-based monomers, including derivatives of 3-Bromo-9-octyl-9H-carbazole, can be used as building blocks for the synthesis of CMPs. nih.govresearchgate.net These materials are typically synthesized through cross-coupling reactions, such as Sonogashira-Hagihara or Suzuki-Miyaura coupling, which create a rigid, cross-linked network. researchgate.netnih.gov The resulting CMPs often exhibit high thermal stability and large surface areas. bris.ac.uk The porous nature of these polymers makes them suitable for applications in gas storage and separation. bris.ac.uk

The following table provides an overview of common synthetic routes to carbazole-based CMPs.

| Coupling Reaction | Description |

| Sonogashira-Hagihara | Palladium-catalyzed cross-coupling of a terminal alkyne and an aryl or vinyl halide. |

| Suzuki-Miyaura | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. |

| Yamamoto Coupling | Nickel-catalyzed polymerization of aryl halides. |

Supramolecular Assembly and Hierarchical Structures of Carbazole-Based Polymers

The self-assembly of carbazole-based polymers can lead to the formation of well-ordered, hierarchical structures. rsc.org These structures are formed through non-covalent interactions, such as π-π stacking and van der Waals forces. In the case of poly(N-vinyl carbazole), for example, hierarchical structures have been observed in nanocomposites with iron oxide nanoparticles. rsc.org The formation of these structures can be influenced by the processing conditions. rsc.org The ability of carbazole-containing polymers to form such organized assemblies is important for their application in various fields, as the morphology of the material can significantly impact its properties.

Computational Chemistry and Multiscale Modeling of Carbazole Based Organic Semiconductors

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of organic molecules, including those relevant to semiconductor applications.

The first step in the computational analysis of a molecule like 3-Bromo-9-octyl-9H-carbazole is typically a geometry optimization. This process determines the lowest energy arrangement of the atoms, providing a stable molecular structure. For carbazole (B46965) derivatives, a key feature is the planarity of the tricyclic ring system, which is crucial for efficient charge transport.

Experimental crystal structure data from closely related compounds, such as 3-bromo-9-ethyl-9H-carbazole and 2,7-dibromo-9-octyl-9H-carbazole, confirm the essential planarity of the carbazole core. nih.govnih.govnih.gov In 3-bromo-9-ethyl-9H-carbazole, the tricyclic ring system is nearly planar, with a root-mean-square deviation of only 0.026 Å. nih.govnih.gov Similarly, in 3-bromo-9-(4-chlorobenzyl)-9H-carbazole and 3-bromo-9-(4-fluorobenzyl)-9H-carbazole, the carbazole ring system maintains its planarity. nih.govnih.gov The long octyl chain in 2,7-dibromo-9-octyl-9H-carbazole adopts a fully extended conformation. nih.gov It is therefore expected that a DFT geometry optimization of this compound would yield a similarly planar carbazole core with an extended octyl chain.

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical determinant of a material's semiconductor properties. The HOMO-LUMO energy gap dictates the material's optical and electronic characteristics. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring, while the LUMO distribution can be influenced by substituents. The bromine atom at the 3-position is expected to have a modest influence on the electronic structure, slightly lowering the HOMO and LUMO energy levels due to its electronegativity.

Table 1: Comparison of Structural Features in Similar Carbazole Derivatives

| Compound | Planarity of Carbazole Core (RMS Deviation) | Dihedral Angle with N-substituent |

| 3-bromo-9-ethyl-9H-carbazole | 0.026 Å | - |

| 3-bromo-9-(4-chlorobenzyl)-9H-carbazole | 0.028 Å | 91.2° |

| 3-bromo-9-(4-fluorobenzyl)-9H-carbazole | 0.024 Å | 88.2° |

A detailed analysis of the molecular orbitals (MOs) provides a deeper understanding of the electronic properties of this compound. The spatial distribution of the HOMO and LUMO is particularly important for predicting charge injection and transport behavior. In N-alkylated carbazoles, the HOMO is generally a π-orbital delocalized over the carbazole ring system, indicative of its hole-transporting capabilities. The LUMO is also typically a π*-orbital, and its energy level is a key factor in electron transport.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular charge transfer within a molecule. For this compound, NBO analysis would likely reveal a slight polarization of the C-Br bond, with a small positive charge on the carbon atom and a corresponding negative charge on the bromine atom. The nitrogen atom of the carbazole ring would also exhibit a negative charge due to its higher electronegativity. This charge distribution can influence intermolecular interactions and the material's behavior in an electric field.

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum can be used to assign the vibrational modes of the experimentally obtained spectrum, providing a detailed understanding of the molecule's structural dynamics. For instance, characteristic vibrational modes for the carbazole ring, the C-Br bond, and the octyl chain would be identified. Studies on similar carbazole derivatives have shown good agreement between DFT-calculated and experimental vibrational spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules. It allows for the calculation of electronic transition energies and oscillator strengths, which are directly related to a molecule's absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. For this compound, the lowest energy electronic transitions are expected to be π-π* transitions localized on the carbazole core. The calculated absorption spectrum would show characteristic peaks corresponding to these transitions. Computational studies on other carbazole derivatives have demonstrated that TD-DFT can accurately predict their absorption spectra. For example, theoretical studies on poly(3,9-carbazole) have successfully used TD-DFT to understand its absorption properties. researchgate.net The position of the absorption maxima will be influenced by the bromine and octyl substituents, although these effects are expected to be relatively small compared to the fundamental electronic structure of the carbazole chromophore.

Simulation of Photoluminescence Properties

The simulation of photoluminescence (PL) properties of carbazole-based organic semiconductors, including this compound, is crucial for understanding their potential in optoelectronic devices. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools for predicting the electronic structure and optical properties of these materials. nih.gov

DFT is employed to optimize the ground-state geometry and determine the electronic structure of the molecule. nih.gov For instance, theoretical studies on similar carbazole derivatives have utilized DFT to understand their structural parameters and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The energy difference between HOMO and LUMO is fundamental in determining the intrinsic electronic and optical characteristics of the material.

TD-DFT is then used to calculate the excited-state properties, which are directly related to the photoluminescence of the compound. nih.govresearchgate.net This method can predict the absorption and emission spectra of the molecule. nih.gov For example, in studies of other carbazole-based molecules, TD-DFT has been successfully used to describe the maxima in the observed electronic spectra. nih.gov The introduction of a bromine atom at the 3-position and an octyl chain at the 9-position of the carbazole core is expected to influence the electronic and photophysical properties. Bromination, for instance, has been shown to affect the planarity of carbazole molecules, leading to changes in their UV-vis and photoluminescence spectra. rsc.org

The following table presents a hypothetical summary of calculated photophysical properties for a generic brominated carbazole derivative based on computational studies of similar compounds.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.8 eV | DFT/B3LYP |

| LUMO Energy | -2.1 eV | DFT/B3LYP |

| Energy Gap (Eg) | 3.7 eV | DFT/B3LYP |

| Maximum Absorption Wavelength (λmax) | 350 nm | TD-DFT |

| Maximum Emission Wavelength (λem) | 420 nm | TD-DFT |

Multiscale Simulation Frameworks for Organic Semiconductors

To accurately predict the performance of organic semiconductors like this compound in electronic devices, a multiscale simulation framework is often necessary. This approach bridges the gap between the quantum mechanical behavior of individual molecules and the macroscopic properties of the bulk material and the final device.

The framework typically integrates several computational techniques, each suited for a specific length and time scale. At the most fundamental level, quantum chemical methods like DFT are used to determine the properties of single molecules, such as their geometry, electronic structure, and reorganization energy.

Moving up in scale, molecular dynamics (MD) simulations can be used to model the morphology and molecular packing in the solid state. The arrangement of molecules significantly impacts the charge transport properties of the material. For instance, the octyl chain in this compound is expected to play a crucial role in determining the solid-state packing. nih.gov

Finally, the parameters obtained from these lower-level simulations are used as input for higher-level models, such as kinetic Monte Carlo simulations, to predict device-level characteristics like charge carrier mobility and efficiency.

Atomistic to Mesoscale Bridging Techniques

Bridging the atomistic and mesoscale is a critical aspect of multiscale modeling for organic semiconductors. This involves translating the detailed information from the molecular level to a more coarse-grained representation that can be used to simulate larger systems over longer timescales.

One common technique is to use the results of atomistic simulations, such as the optimized molecular geometry and intermolecular interaction energies from quantum chemistry calculations, to parameterize a force field for classical molecular dynamics simulations. These MD simulations can then provide insights into the bulk morphology of the material, including the degree of crystallinity and the presence of defects.

For carbazole-based materials, the intermolecular π-π stacking interactions are crucial for charge transport. nih.gov The crystal structure of related compounds, such as 2,7-dibromo-9-octyl-9H-carbazole, reveals how the carbazole units pack together and how the alkyl chains influence this packing. nih.gov This structural information is vital for understanding and modeling the mesoscale charge transport pathways.

Prediction of Charge Transfer Integrals and Carrier Mobilities

Charge transport in organic semiconductors occurs through a hopping mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is determined by the charge transfer integral (a measure of the electronic coupling between molecules) and the reorganization energy (the energy required to deform the molecule upon charge transfer).

Computational methods, particularly DFT, can be used to calculate these parameters for a given pair of molecules. The charge transfer integral is highly sensitive to the relative orientation and distance between the molecules. Therefore, accurate information about the molecular packing, obtained from experimental data or MD simulations, is essential for reliable predictions.

The table below shows representative calculated values for charge transport properties of a model carbazole dimer.

| Property | Calculated Value | Method |

|---|---|---|

| Hole Transfer Integral | 50 meV | DFT |

| Electron Transfer Integral | 30 meV | DFT |

| Hole Reorganization Energy | 0.2 eV | DFT |

| Electron Reorganization Energy | 0.3 eV | DFT |

Integration of Machine Learning for Material Screening and Property Prediction

The vast chemical space of possible organic semiconductor materials makes a purely experimental or first-principles computational approach to material discovery very time-consuming. Machine learning (ML) has emerged as a powerful tool to accelerate this process. nih.gov

ML models can be trained on existing datasets of molecular properties to learn the relationship between chemical structure and material performance. researchgate.net These trained models can then be used to rapidly screen large libraries of virtual compounds and identify promising candidates for further investigation. For carbazole-based materials, ML approaches have been proposed for identifying optimal donor materials for organic photovoltaics by predicting properties like the open-circuit voltage. nih.gov

Various molecular representations, such as molecular fingerprints or graph-based representations, can be used as input for ML models. researchgate.net These models can predict a wide range of properties, including electronic properties (HOMO/LUMO levels), charge transport properties (mobility), and even reaction yields for the synthesis of new materials. nih.gov The integration of interpretable ML algorithms can also provide insights into the structure-property relationships, guiding the rational design of new molecules. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time evolution of a system of atoms and molecules. In the context of organic semiconductors like this compound, MD simulations can provide valuable insights into the solid-state morphology and its influence on the material's properties.

Starting from an initial arrangement of molecules, often based on experimental crystal structures of related compounds, MD simulations numerically solve Newton's equations of motion for the system. This allows for the study of dynamic processes such as molecular vibrations, rotations, and diffusion.

Furthermore, MD simulations can be used to generate ensembles of molecular configurations that can then be used for subsequent quantum chemical calculations of charge transport parameters, providing a more realistic picture of the material's performance than calculations based on a single static structure.

Research Applications of 3 Bromo 9 Octyl 9h Carbazole in Organic Electronic Systems

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, derivatives of 3-Bromo-9-octyl-9H-carbazole are instrumental in the development of high-performance devices. The carbazole (B46965) moiety is well-known for its excellent hole-transporting properties and high triplet energy, making it a suitable component for various layers within the OLED stack.

Emitter Materials and Host Matrix Design

The following table presents typical performance data for blue phosphorescent OLEDs that utilize carbazole-based host materials, which can be synthesized from precursors like this compound.

| Host Material Derivative | Emitter | External Quantum Efficiency (%) | Power Efficiency (lm/W) | Driving Voltage (V) |

| 9-phenyl-3,6-ditrityl-9H-carbazole (CCz) | Ir(dbfmi) | 9.5 | - | - |

| 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz) | Ir(dbfmi) | 15.3 | - | - |

| 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9) | Ir(dbfmi) | 21.0 | 21.7 | 3.40 |

This table presents data for carbazole derivatives to illustrate the performance of materials that can be synthesized using precursors like this compound. The data is based on a study of carbene-based phosphorescent emitters. rsc.org

Hole Transport Layer (HTL) Functionality

The carbazole unit is inherently a good hole-transporting moiety. By polymerizing or functionalizing this compound, materials for hole transport layers (HTLs) can be developed. These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, contributing to a balanced charge carrier distribution within the OLED and thus improving device efficiency and lifetime. The octyl group aids in forming uniform, amorphous thin films, which is critical for preventing short circuits and ensuring consistent device performance. Through reactions like Buchwald-Hartwig amination, hole-transporting units such as triphenylamine can be coupled to the carbazole core to further enhance the hole-transporting properties of the resulting material.

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the realm of organic solar cells, derivatives of this compound are primarily used in the development of electron donor materials. The electron-rich nature of the carbazole nucleus makes it an excellent building block for polymers and small molecules that can absorb sunlight and donate electrons to an acceptor material.

Electron Donor Material Development in Bulk Heterojunction Devices

This compound is a key monomer for synthesizing conjugated polymers used as electron donors in bulk heterojunction (BHJ) solar cells. rsc.orgbohrium.com Through polymerization reactions such as Suzuki or Stille coupling, it can be copolymerized with various electron-accepting monomers to create donor-acceptor (D-A) copolymers. This D-A architecture allows for the tuning of the polymer's bandgap, energy levels, and absorption spectrum to better match the solar spectrum and to create a favorable morphology for charge separation and transport when blended with an electron acceptor like a fullerene derivative or a non-fullerene acceptor. The octyl side chains on the polymer backbone are crucial for ensuring good solubility and processability, as well as for influencing the nanoscale morphology of the active layer blend.

Optimization of Device Performance Parameters (e.g., Power Conversion Efficiency, Open-Circuit Voltage)

Below is a table showing the performance of various carbazole-based copolymers in organic solar cells, illustrating the potential of materials derived from precursors like this compound.

| Polymer Donor | Acceptor | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |

| PCDTBT | PC61BM | ~0.9 | ~8.0 | ~60 | ~4.35 |

| PCDTBT | PC71BM | ~0.9 | ~9.0 | ~60 | ~4.6 |

| A copolymer with dithienylbenzodithiazole | Fullerene derivative | - | - | - | 6.1 |

This table provides representative data for carbazole-based polymers to demonstrate the performance of materials that can be synthesized using precursors like this compound. Data is based on studies of poly(2,7-carbazole) derivatives. rsc.orgbohrium.comrsc.org

Organic Field-Effect Transistors (OFETs)

The carbazole scaffold is also a promising component for organic semiconductors used in organic field-effect transistors (OFETs). The rigid, planar structure of the carbazole core can facilitate intermolecular π-π stacking, which is beneficial for efficient charge transport in the solid state. By starting with this compound, it is possible to synthesize larger, more extended conjugated systems that can self-assemble into well-ordered thin films. The octyl group plays a significant role in controlling the solubility and the thin-film morphology, which are critical factors for achieving high charge carrier mobility in OFETs. For instance, a copolymer containing a highly π-extended phenanthro[1,10,9,8-cdefg]carbazole unit has demonstrated high hole mobility, showcasing the potential of complex carbazole derivatives in OFET applications. rsc.org

Fluorescent Sensor Development

The carbazole moiety, known for its rigid planar structure, high fluorescence quantum yield, and good chemical stability, serves as an excellent scaffold for the development of fluorescent sensors. clockss.org The functionalization at the C-3 and N-9 positions of the carbazole ring, as seen in this compound, allows for the fine-tuning of its photophysical and recognition properties. The electron-withdrawing bromine atom and the electron-donating octyl group can modulate the electronic characteristics of the carbazole core, making it a versatile platform for creating chemosensors and biosensors.

Carbazole-based fluorescent sensors have demonstrated significant potential for the detection of various metal ions and anions. The design often involves coupling the carbazole fluorophore with a specific recognition unit (receptor) that selectively binds to the target ion, leading to a measurable change in the fluorescence signal.

For the detection of cations like copper (Cu2+), a common strategy is to attach a chelating moiety, such as di-2-picolylamine (DPA), to the carbazole core. clockss.org Upon binding with a paramagnetic ion like Cu2+, the fluorescence of the carbazole unit is typically quenched. clockss.org This "turn-off" response is often a result of efficient photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the metal ion. clockss.org A sensor based on a 9-ethyl-9H-carbazole core linked to a DPA receptor, for instance, showed high selectivity for Cu2+ through fluorescence quenching. clockss.org The 3-bromo and 9-octyl substitutions on the carbazole ring can further influence the sensor's sensitivity and solubility in various media.

In the realm of anion detection, carbazole derivatives are effective sensors for halides, particularly fluoride (F-) and chloride (Cl-). nih.govnih.gov The sensing mechanism often relies on the formation of hydrogen bonds between the anion and hydrogen-bond donor groups on the sensor molecule. nih.govnih.gov For instance, 1-hydroxycarbazole has been shown to recognize fluoride and chloride anions through hydrogen bonding interactions involving the pyrrolic nitrogen (N-H) and the hydroxy group (O-H), leading to a change in fluorescence. nih.govnih.gov Research has also shown that the introduction of a bromine atom to an indolo[3,2-b]carbazole sensor enhances its ability to detect fluoride ions, resulting in a lower limit of detection (LOD). rsc.org This suggests that the bromo-substitution on this compound could be advantageous for developing sensitive halide anion sensors.

Below is a table summarizing the performance of representative carbazole-based ion sensors.

| Sensor Type | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Indolo[3,2-b]carbazole-salicylaldehyde | F- | Deprotonation | 1.9 x 10⁻⁷ M | rsc.org |

| Bromo-indolo[3,2-b]carbazole-salicylaldehyde | F- | Deprotonation | 8.5 x 10⁻⁸ M | rsc.org |

| Diarylethene with carbazole | Sn2+ | Complexation / Quenching | 1.9 µM | rsc.org |

| Diarylethene with carbazole | Cu2+ | Complexation / Quenching | 1.2 µM | rsc.org |

The application of carbazole-based fluorescent probes extends to the detection of biologically significant molecules. A notable example is the development of sensors for glucose. A water-soluble fluorescent sensor incorporating a carbazole pyridinium boronic acid (CPBA) structure has been designed for the selective ratiometric detection of glucose. rsc.org The selectivity of this sensor is attributed to an aggregation-induced emission (AIE) phenomenon that occurs upon binding with glucose. rsc.org This particular sensor exhibited a remarkable fluorescence intensity change (over 2100-fold) in the presence of glucose, demonstrating a high affinity and selectivity over other monosaccharides like fructose. rsc.org The 9-octyl group in this compound would enhance solubility in organic media and could be adapted for sensing in biological membranes or other lipophilic environments.

| Sensor Platform | Analyte | Key Feature | Binding Constant (K) | Reference |

| Carbazole Pyridinium Boronic Acid (CPBA) | Glucose | Aggregation-Induced Emission (AIE) | 2.3 x 10⁶ M⁻¹ | rsc.org |

| Carbazole Pyridinium Boronic Acid (CPBA) | Fructose | Aggregation-Induced Emission (AIE) | 2.7 x 10⁴ M⁻¹ | rsc.org |

The functionality of carbazole-based fluorescent sensors is governed by several key photophysical mechanisms that translate a binding event into an optical signal.

Photoinduced Electron Transfer (PET): This is a common mechanism in "turn-off" and "turn-on" sensors. In a typical PET sensor, the fluorophore (carbazole) is linked to a receptor that has a non-bonding electron pair. In the absence of an analyte, excitation of the fluorophore is followed by electron transfer from the receptor to the fluorophore (or vice versa), quenching the fluorescence. Upon binding of an analyte (like a metal cation) to the receptor, the energy level of the receptor's frontier orbitals is altered, inhibiting the PET process and restoring, or "turning on," the fluorescence. Conversely, binding a paramagnetic species like Cu2+ can induce PET, leading to fluorescence quenching. clockss.orgrsc.org

Excited-State Proton Transfer (ESPT): This mechanism is particularly relevant for sensors designed to detect anions or pH changes. The carbazole moiety contains an acidic N-H proton, and other functional groups (like a hydroxyl group) can be incorporated into the sensor design. nih.govnih.gov The acidity of these protons can change significantly upon photoexcitation. An analyte, acting as a Brønsted base, can interact with these protons in the excited state, altering the emission properties of the fluorophore and leading to a detectable signal. nih.govnih.gov

Intramolecular Charge Transfer (ICT): ICT occurs in molecules that have an electron-donor (D) and an electron-acceptor (A) unit linked by a π-conjugated system. The carbazole unit typically acts as the electron donor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation. The emission energy of this ICT state is highly sensitive to the polarity of the surrounding environment and to interactions with analytes. Binding of an ion to the donor or acceptor part can modulate the efficiency of the ICT process, causing a shift in the fluorescence emission wavelength or a change in its intensity. nih.gov For example, integrating carbazole with an electron-withdrawing thiazole unit can induce ICT, and the resulting fluorescence is sensitive to solvent polarity. nih.gov

Photocatalysis and Photoredox Catalysis

Carbazole and its derivatives are valuable in photocatalysis due to their ability to undergo photoinduced electron transfer. bris.ac.uk Upon absorbing light, the carbazole moiety is promoted to an excited state that is both a stronger oxidant and a stronger reductant than its ground state, enabling it to catalyze chemical reactions by mediating electron transfer. bris.ac.uk The 3-bromo and 9-octyl substituents in this compound can be used to tune the redox potentials and physical properties of the resulting photocatalyst.

The design of an effective organophotocatalyst based on the carbazole scaffold focuses on several key aspects. The core carbazole unit serves as the light-harvesting component and the electron-transfer mediator. The N-9 position is typically functionalized with an alkyl group, such as the octyl chain in this compound, to ensure good solubility in common organic solvents, which is crucial for homogeneous catalysis. bris.ac.uk

Substituents on the carbazole ring, like the bromine atom at the C-3 position, are critical for modulating the electronic properties and redox potentials of the catalyst. An electron-withdrawing group like bromine can make the carbazole radical cation, formed after photoinduced electron donation, more electrophilic and can influence the stability and reactivity of the excited state. These modifications allow for the rational design of catalysts tailored for specific organic transformations, such as polymerization reactions initiated by photoexcited N-ethylcarbazole in the presence of an electron acceptor. bris.ac.uk

The central mechanism in carbazole-based photoredox catalysis is photoinduced electron transfer (PET). The catalytic cycle can be broadly categorized into oxidative and reductive quenching pathways.

Reductive Quenching Cycle: The carbazole photocatalyst (PC) absorbs a photon to reach its excited state (PC*). This excited state donates an electron to a suitable substrate (electron acceptor, A), generating the oxidized form of the photocatalyst (PC•+) and the radical anion of the substrate (A•-). The substrate radical anion then proceeds through subsequent reaction steps. The original photocatalyst is regenerated in a later step when PC•+ accepts an electron from a sacrificial electron donor present in the reaction mixture.

Oxidative Quenching Cycle: In this pathway, the excited photocatalyst (PC*) accepts an electron from a substrate (electron donor, D), resulting in the reduced form of the photocatalyst (PC•-) and the radical cation of the substrate (D•+). The reactive substrate radical cation then undergoes further chemical transformation. The catalytic cycle is completed when the reduced photocatalyst (PC•-) donates an electron to a sacrificial electron acceptor, returning to its ground state.

Electrochromic Materials

Following a comprehensive review of available scientific literature, no specific research findings regarding the application of this compound in electrochromic materials were identified. The conducted searches for the electrochromic properties and detailed research findings of this specific compound did not yield any relevant data to populate the requested sections on its use in electrochromic systems.

Therefore, information regarding its electrochemical behavior, color-switching properties, and performance metrics such as switching speed, coloration efficiency, and stability in electrochromic devices is not available in the current body of scientific research. Consequently, no data tables or detailed research findings on this specific application can be provided.

Advanced Functionalization and Structure Property Relationship Studies

Rational Molecular Design for Tunable Electronic and Optical Properties

The design of novel organic materials based on the 3-Bromo-9-octyl-9H-carbazole scaffold is centered on the principle that specific chemical modifications can predictably alter its electronic and photophysical behavior. The carbazole (B46965) moiety itself is electron-rich and serves as an excellent hole-transporting unit. The introduction of the octyl chain at the 9-position enhances solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices.

Further functionalization, typically at the 3-position by leveraging the bromo-substituent, allows for the introduction of either electron-donating or electron-withdrawing groups. This transforms the molecule into a donor-π-acceptor (D-π-A) or a more complex electronic system. For instance, attaching electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, while electron-donating groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level. This modulation of frontier molecular orbitals directly impacts the material's band gap, absorption, and emission spectra.

The introduction of a bromine atom not only serves as a handle for further reactions but also influences the electronic properties through the heavy atom effect, which can enhance spin-orbit coupling. This is a critical consideration in the design of materials for phosphorescent organic light-emitting diodes (OLEDs).

Impact of Substitution Position (e.g., 3,6- vs. 2,7- vs. 9-substitution)

The regiochemistry of substitution on the carbazole framework has a profound effect on the ultimate electronic and optical properties of the resulting material. The most common substitution patterns investigated are at the 3,6-, 2,7-, and 9-positions.

The 9-position is typically alkylated to ensure good solubility and processability, with the long alkyl chain having a minor direct influence on the electronic properties of the conjugated system.

Substitution at the 3,6-positions versus the 2,7-positions leads to materials with distinctly different characteristics. The 3,6-positions are electronically coupled through the nitrogen atom, which can facilitate intramolecular charge transfer. In contrast, the 2,7-positions are linked across the biphenyl unit of the carbazole, leading to a more linear and extended conjugation pathway. This difference in electronic communication between the substituents results in variations in the HOMO-LUMO gap, charge carrier mobility, and thermal stability. For instance, 2,7-disubstituted carbazoles often exhibit more red-shifted absorption and emission spectra compared to their 3,6-disubstituted counterparts due to the more effective extension of the π-conjugated system.

| Substitution Pattern | Key Structural Feature | Impact on Electronic Properties |

| 9-substitution | Alkyl chain attachment | Primarily enhances solubility and processability. |

| 3,6-substitution | Electronic coupling through the nitrogen atom | Can facilitate intramolecular charge transfer. |

| 2,7-substitution | Linear extension of the conjugated system | Often leads to more red-shifted absorption and emission. |

Conjugation Length and Connectivity Effects

The extent of π-conjugation in derivatives of this compound is a critical determinant of their optical and electronic properties. By replacing the bromine atom with aryl or vinyl groups through cross-coupling reactions, the conjugation length of the molecule can be systematically extended.

An increase in conjugation length generally leads to a smaller HOMO-LUMO gap. This is manifested as a bathochromic (red) shift in both the absorption and emission spectra. For example, replacing the bromo group with a phenyl group will result in a red-shifted spectrum compared to the parent molecule. Further extension, such as moving to a biphenyl or fluorenyl substituent, will continue this trend. In a study of a 3,6-disubstituted 9-octyl-9H-carbazole with fluorene units, the absorption peaks were noted to be influenced by the carbazole groups, appearing between 294.0 nm and 306.0 nm dergipark.org.tr.

The nature of the connectivity between the carbazole core and the appended conjugated segments also plays a role. A more planar connection between the units will lead to more effective π-orbital overlap and a greater delocalization of electrons, resulting in more pronounced shifts in the electronic spectra.

Intermolecular Interactions and Solid-State Packing Influences

In the solid state, the performance of a material is not only governed by its intramolecular properties but also significantly by how the molecules arrange themselves. Intermolecular interactions such as π-π stacking and van der Waals forces dictate the solid-state packing, which in turn influences charge transport and luminescence efficiency.

The octyl chain at the 9-position plays a crucial role in influencing the molecular packing. In the crystal structure of the isomeric 2,7-dibromo-9-octyl-9H-carbazole, the octyl chains are observed to be in an extended anti-conformation, forming a segregated bilayer that isolates rows of carbazole units nih.gov. This type of packing can be beneficial for creating well-defined charge transport pathways.

The carbazole units themselves tend to engage in offset π-π stacking interactions nih.gov. The distance and geometry of this stacking are critical for efficient charge hopping between adjacent molecules. In 2,7-dibromo-9-octyl-9H-carbazole, the smallest centroid-to-centroid distance is 4.2822 Å nih.gov. Furthermore, short contacts between bromine atoms on adjacent molecules and C-H···π interactions also contribute to the stability of the crystal lattice nih.gov. These specific interactions can influence the bulk electronic properties and the morphology of thin films, which are critical for device performance.

| Interaction Type | Description | Significance |

| π-π Stacking | Overlap of π-orbitals between adjacent carbazole units. | Crucial for intermolecular charge transport. |

| van der Waals Forces | Interactions involving the octyl chains. | Influences solubility and molecular packing. |

| C-H···π Interactions | Hydrogen atoms interacting with the π-system of a neighboring molecule. | Contributes to the stability of the crystal structure. nih.gov |

| Halogen Bonding | Interactions involving the bromine atoms. | Can influence the orientation of molecules in the solid state. nih.gov |

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Carbazole (B46965) Synthesis

Traditional methods for synthesizing carbazoles have often relied on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental concerns. nih.gov In response, the field is pivoting towards green chemistry principles to develop more sustainable and environmentally benign synthetic strategies. These modern approaches aim to improve atom economy, reduce waste, and minimize the use of hazardous substances. nih.gov

Emerging green methodologies applicable to carbazole synthesis include:

Microwave-Assisted Reactions: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, this method offers a more energy-efficient pathway for forming key chemical bonds in the carbazole core. nih.gov

Recyclable Metal Catalysts: The use of catalysts like gold and palladium that can be recovered and reused is a key strategy for reducing waste and cost. nih.gov

Sustainable Solvents and Conditions: A major focus is on replacing hazardous solvents with greener alternatives such as aqueous systems or even conducting reactions in solvent-free conditions to minimize environmental impact. nih.gov

While traditional synthesis of 3-Bromo-9H-carbazole often involves reagents like N-bromosuccinimide in dimethylformamide, future work aims to adapt these greener principles to the halogenation and subsequent N-alkylation steps required for producing 3-Bromo-9-octyl-9H-carbazole. chemicalbook.comnih.govnih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Strategies for Carbazoles

| Feature | Traditional Synthesis Methods | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwaves, Visible Light (Photocatalysis) |

| Catalysts | Often stoichiometric reagents or single-use catalysts | Recyclable metal catalysts (e.g., Gold, Palladium) |

| Solvents | Hazardous organic solvents (e.g., DMF) | Aqueous systems, bio-based solvents, or solvent-free conditions |

| Waste Profile | Higher waste generation, lower atom economy | Reduced waste, improved atom economy |

| Environmental Impact | Significant | Minimized |

Novel Architectures for Enhanced Device Performance

The unique electronic properties of the carbazole moiety make it a highly valuable building block for materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The strategic placement of substituents, such as the bromo group at the 3-position and the octyl chain at the 9-position, allows for fine-tuning of the molecule's solubility, energy levels, and charge-transporting capabilities. researchgate.net

In the realm of OLEDs , carbazole derivatives are prized for their high triplet energies, making them excellent host materials for phosphorescent emitters. nih.gov They also serve as effective hole-transporting and electron-donating units in developing highly efficient deep-blue emitters, which are crucial for full-color displays. nih.gov Novel architectures for OLEDs focus on creating bipolar molecules, where a carbazole donor is linked to an acceptor moiety, to balance charge transport and improve quantum efficiency. nih.gov The twisted structure that can be induced by functional groups helps to reduce intermolecular interactions and enhance emission in the solid state.

Table 2: Application of Carbazole Derivatives in Advanced Device Architectures

| Device Type | Role of Carbazole Derivative | Key Architectural Innovation | Resulting Performance Enhancement |

|---|---|---|---|

| OLEDs | Host Material, Electron Donor | Bipolar Donor-Acceptor (D-A) Structures | Enhanced quantum efficiency, stable deep-blue emission nih.gov |

| Perovskite Solar Cells | Hole Transport Material (HTM) | Self-Assembled Monolayers (SAMs) at the interface | Improved charge extraction, reduced defects, higher PCE rsc.org |

Integration with Hybrid Organic-Inorganic Systems

The synergy between organic and inorganic components in hybrid materials offers a pathway to create next-generation devices with combined advantages from both material classes. Carbazole derivatives like this compound are ideal organic components for these systems due to their processability, tunable electronic properties, and ability to interface effectively with inorganic materials.

A prime example of this integration is in perovskite solar cells , which are themselves a class of organic-inorganic hybrid systems. The organic carbazole-based HTM works in concert with the inorganic metal-halide perovskite crystal lattice to efficiently convert light into electricity. rsc.orgrsc.org The octyl chain on the carbazole nitrogen enhances solubility and film-forming properties, which is critical for creating smooth, uniform layers on top of the perovskite substrate.

Beyond photovoltaics, research is exploring the use of carbazole-based polymers in creating high refractive index organic-inorganic hybrid films . researchgate.net In these systems, a carbazole-containing copolymer is prepared and then reacted with an inorganic precursor, such as a titanium alkoxide, through a sol-gel process. This results in a hybrid material where the inorganic component (e.g., titania) provides a high refractive index, while the carbazole polymer contributes to the film's processability and mechanical properties. Such materials are valuable for advanced optical applications, including anti-reflective coatings, encapsulants for LEDs, and materials for optical waveguides. researchgate.net The successful synthesis of these hybrid films demonstrates the versatility of carbazole derivatives in bridging the gap between organic and inorganic material domains. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 3-bromo-9-octyl-9H-carbazole, and how does alkyl chain length impact reaction efficiency?

Methodological Answer:

- N-Alkylation Protocol : React 3-bromo-9H-carbazole with 1-bromooctane in DMF/KOH (molar ratio 1:1.5) at room temperature for 12–24 hours. Yield: 85–90% (based on analogous procedures in ).

- Microwave-Assisted Synthesis : For faster kinetics, use TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst under microwave irradiation (80°C, 30 min). This reduces reaction time by ~70% compared to conventional methods .

- Critical Parameter : Longer alkyl chains (e.g., octyl) improve solubility in nonpolar solvents but may reduce crystallinity. Monitor via TLC (hexane:ethyl acetate = 4:1, Rf ≈ 0.4) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve the planar carbazole core (mean deviation <0.03 Å) and dihedral angle (88–91°) between the carbazole and substituents (e.g., octyl chain orientation) .

- Spectroscopic Validation :

Q. What strategies enhance the solubility of this compound for solution-processed applications?

Methodological Answer:

- Side-Chain Engineering : The octyl group reduces aggregation in polar solvents (e.g., THF, chloroform). Solubility increases to ~50 mg/mL at 25°C .

- Co-solvent Systems : Use toluene:DMSO (9:1) for homogeneous thin-film deposition .

II. Advanced Research Questions

Q. How do steric effects from the octyl group influence photophysical properties in OLED applications?

Methodological Answer:

- Planarity vs. Twisting : The octyl chain induces a ~90° dihedral angle between the carbazole core and substituents, reducing π-π stacking but increasing fluorescence quantum yield (ΦF ≈ 0.65 in thin films) .

- Electrochemical Stability : Cyclic voltammetry shows irreversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to bromine’s electron-withdrawing effect .

Q. How can researchers resolve contradictions in reported crystallographic data for carbazole derivatives?

Methodological Answer:

Q. What polymerization methods are suitable for synthesizing this compound-based polymers?

Methodological Answer:

- Yamamoto Coupling : React 3,6-dibromo-9-octyl-9H-carbazole with bis(1,5-cyclooctadiene)nickel(0) in DMAc (120°C, 48 h). Mn ≈ 15–20 kDa .

- Suzuki-Miyaura Cross-Coupling : Use Pd(PPh₃)₄ with arylboronic acids to generate alternating copolymers. Monitor via GPC (PDI ≈ 1.8) .

IV. Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。